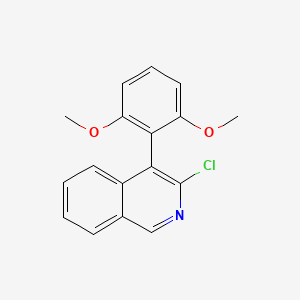

3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline

Description

3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted with a chlorine atom at position 3 and a 2,6-dimethoxyphenyl group at position 4. Key identifiers include:

- CAS Registry Number: 2088945-61-1 .

- Molecular Formula: Discrepancies exist in provided sources. lists an improbable formula (C₆H₃ClIN₃, MW 279.47), conflicting with structural expectations. Based on its name, the likely formula is C₁₇H₁₃ClNO₂ (isoquinoline core: C₉H₇N + 2,6-dimethoxyphenyl: C₈H₈O₂ + Cl).

- Physical Properties: Limited data available; commercial sources list purity ≥95% and typical stock availability .

The compound is of interest in medicinal chemistry and materials science due to its electron-rich aromatic system and substituent diversity, which may influence reactivity and binding interactions.

Properties

IUPAC Name |

3-chloro-4-(2,6-dimethoxyphenyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-20-13-8-5-9-14(21-2)16(13)15-12-7-4-3-6-11(12)10-19-17(15)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXNAMOMODBDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=C(N=CC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction’s mild conditions and high functional group tolerance make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline derivatives .

Scientific Research Applications

Anticancer Activity

1.1 Mechanism of Action

Research indicates that isoquinoline derivatives exhibit significant antiproliferative activities against various cancer cell lines. In particular, structural optimization studies have shown that modifications at the 4-position of isoquinoline can enhance its biological activity. For instance, compounds similar to 3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline have demonstrated potent inhibitory effects against specific cancer cell lines, such as LASCPC-01, with an IC50 value as low as 0.47 μM . The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, which is crucial for halting cancer cell proliferation.

1.2 Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of specific functional groups, such as hydroxyl or methoxy groups at strategic positions on the phenyl ring, significantly influences the compound's activity. For example, removing certain substituents or altering their positions can lead to a marked decrease in anticancer efficacy . This highlights the importance of molecular structure in designing effective anticancer agents.

Enzyme Inhibition

2.1 Inhibition of Tyrosyl DNA Phosphodiesterase II (TDP2)

Isoquinoline derivatives are being explored for their ability to inhibit TDP2, an enzyme involved in DNA repair mechanisms that can contribute to drug resistance in cancer therapies targeting topoisomerase II . The selective inhibition of TDP2 by isoquinoline-1,3-diones has been documented, suggesting that similar compounds like this compound could also serve as potential TDP2 inhibitors. The ability to enhance the efficacy of existing chemotherapeutic agents by targeting this enzyme represents a significant advancement in cancer treatment strategies.

2.2 Selectivity and Potency

The selectivity of these compounds for TDP2 over other homologous enzymes (such as TDP1) is critical for minimizing side effects and enhancing therapeutic outcomes. Compounds derived from isoquinoline frameworks have been shown to inhibit TDP2 with IC50 values in the low micromolar range without affecting TDP1 significantly . This selectivity is essential for developing targeted therapies with fewer off-target effects.

Potential in Neurodegenerative Disorders

Isoquinoline derivatives are not only limited to oncology but also show promise in treating neurodegenerative diseases. The structural features of compounds like this compound may offer neuroprotective effects through various mechanisms, including modulation of neurotransmitter systems and reduction of oxidative stress .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Induces apoptosis; inhibits proliferation in cancer cell lines (e.g., LASCPC-01) |

| Enzyme Inhibition | Selective inhibition of TDP2; enhances efficacy of topoisomerase II-targeting drugs |

| Neurodegenerative Disorders | Potential neuroprotective effects; modulation of neurotransmitter systems |

Case Studies and Research Findings

Several studies have documented the promising applications of isoquinoline derivatives:

- A study highlighted that a derivative similar to this compound showed significant selectivity against prostate cancer cells compared to normal cells .

- Another investigation into TDP2 inhibitors revealed that isoquinoline-based compounds could effectively enhance the action of topoisomerase inhibitors used in chemotherapy .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline

- Structure: Cinnoline core (two adjacent nitrogen atoms) with identical substituents.

- Molecular Formula : C₆H₃BrClN₃ (MW: 232.47) .

- Key Differences: The cinnoline core’s dual nitrogen atoms increase electron deficiency compared to isoquinoline, altering reactivity in cross-coupling reactions and electrophilic substitution .

8-(Trifluoromethyl)isoquinoline

- Structure: Isoquinoline with a trifluoromethyl group at position 6.

- Molecular Formula : C₁₀H₆F₃N (MW: 197.16) .

- Key Differences : The electron-withdrawing CF₃ group reduces electron density on the aromatic ring, enhancing stability against oxidation but reducing nucleophilic substitution activity compared to the electron-donating methoxy groups in the target compound.

Substituent Modifications

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Structure: Quinoline core with amino, 4-chlorophenyl, and 4-methoxyphenyl substituents.

- Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling; melting point 223–225°C .

Isoquinolin-8-yl 3-hydroxybenzoate

- Structure: Isoquinoline with a 3-hydroxybenzoate ester at position 7.

- Molecular Formula: C₁₆H₁₁NO₃ (MW: 265.27) .

- Key Differences : The ester group improves solubility in polar solvents but introduces hydrolytic instability under acidic/basic conditions.

Electronic and Steric Effects

- Methoxy Groups : The 2,6-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, stabilizing charge-transfer interactions. This contrasts with halogenated analogs (e.g., 3-chloro-4-(trifluoromethoxy)aniline), where electron-withdrawing substituents dominate .

- Chlorine vs. Amino Groups: Chlorine at position 3 increases lipophilicity and resistance to metabolic degradation compared to amino-substituted quinolines .

Research Implications and Limitations

- Synthetic Methods : Pd-catalyzed cross-coupling (as in ) is applicable to analogs but may require optimization for sterically hindered substituents .

- Data Gaps : Melting points, solubility, and spectroscopic data for the target compound are absent in provided sources, limiting direct experimental comparisons.

- Commercial Availability : The target compound is listed as "typically in stock" by suppliers, facilitating further study .

Biological Activity

3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and pharmacological effects.

- Chemical Formula : C17H14ClNO2

- CAS Number : 2088945-61-1

- Molecular Weight : 303.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. The compound is believed to inhibit key enzymes and pathways that are critical for cancer cell survival.

Target Enzymes

- Tyrosyl DNA Phosphodiesterase II (TDP2) : Inhibiting TDP2 can enhance the efficacy of topoisomerase II-targeting anticancer drugs, making it a promising target for cancer therapy .

- Cyclin-Dependent Kinases (CDKs) : Similar isoquinoline derivatives have been shown to inhibit CDK activity, leading to cell cycle arrest in various cancer cell lines .

Biological Activity and Efficacy

Recent studies have demonstrated the compound's antiproliferative effects against several cancer cell lines. The following table summarizes key findings related to its biological activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| LASCPC-01 | 0.47 | Induces G1 phase arrest and apoptosis |

| PC-3 (Prostate) | >90 | Selective inhibition with a high selectivity index |

| MCF-7 (Breast) | 6.55 - 10.14 | Induces apoptosis via caspase activation |

| HepG2 | 4.64 | Inhibits tubulin polymerization |

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is highly dependent on their structural modifications. Key observations from SAR studies include:

- Substituents at the 4-position : The presence of methoxy or chloro groups enhances activity, while bulky groups diminish it.

- Hydroxyl groups : The introduction of hydroxyl groups at the meta position significantly increases the compound's activity against cancer cells .

Case Studies

- In Vitro Studies : A study demonstrated that this compound effectively induced apoptosis in LASCPC-01 cells through caspase activation, highlighting its potential as an anticancer agent.

- In Vivo Studies : Further investigations are required to establish the compound's efficacy in animal models, which would provide insights into its pharmacokinetics and therapeutic potential.

Q & A

Q. Q1. What are the optimal synthetic routes for 3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step coupling reactions, such as Ullmann or Suzuki-Miyaura cross-coupling, to introduce the 2,6-dimethoxyphenyl group to the isoquinoline backbone. Chlorination at the 3-position can be achieved using POCl₃ or SOCl₂ under reflux conditions . Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track intermediates.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Purity Validation : High-performance liquid chromatography (HPLC) with a C18 column (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For example, ¹H-NMR should show characteristic aromatic protons at δ 6.8–7.5 ppm for the dimethoxyphenyl group and δ 8.2–8.5 ppm for the isoquinoline moiety .

Basic Research: Structural Confirmation

Q. Q2. How can X-ray crystallography resolve ambiguities in the stereochemistry of synthetic intermediates?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous stereochemical assignment. For example, in related sila-piperidine derivatives, SCXRD confirmed the spatial arrangement of substituents on the isoquinoline ring and dimethoxyphenyl groups . Key steps:

- Crystallization : Use slow evaporation of a saturated dichloromethane/hexane solution.

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 290 K.

- Refinement : Software like SHELXL to refine atomic coordinates, with R-factor thresholds <0.05 .

Advanced Research: Mechanistic Bioactivity Studies

Q. Q3. How does this compound modulate mitochondrial calcium channels, and what experimental models are suitable?

Methodological Answer: The compound may interact with mitochondrial permeability transition pores (mPTPs), as seen in isoquinoline analogs like F-18, which inhibit lipid peroxidation (LPO) and calcium overload in rat liver mitochondria . Experimental design:

- In Vitro Assays : Isolate mitochondria from rat liver using differential centrifugation.

- Calcium Flux Measurement : Use fluorescent dyes (e.g., Rhod-2 AM) with a fluorescence plate reader.

- LPO Assessment : Quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay.

- Controls : Include cyclosporine A (CsA) as an mPTP inhibitor for comparison .

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q4. What structural modifications enhance selectivity for G protein-coupled receptors (GPCRs)?

Methodological Answer: SAR studies on isoquinoline derivatives (e.g., SR48692) suggest that substituents at the 4-position (e.g., 2,6-dimethoxyphenyl) improve binding affinity for neurotensin receptors (NTR1). Key strategies:

- Substituent Screening : Replace the chloro group with fluoro or methoxy groups to assess steric/electronic effects.

- Binding Assays : Radioligand competition assays using [³H]-SR48692 in HEK293 cells expressing NTR1.

- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with receptor hydrophobic pockets .

Advanced Research: Data Contradictions

Q. Q5. How to resolve discrepancies in reported bioactivity across different cellular models?

Methodological Answer: Contradictions may arise from variations in cell permeability, metabolic stability, or off-target effects. Mitigation strategies:

- Comparative Profiling : Test the compound in parallel assays (e.g., primary hepatocytes vs. immortalized cell lines).

- Metabolite Identification : Liquid chromatography-mass spectrometry (LC-MS) to detect degradation products.

- Kinetic Studies : Measure intracellular concentrations over time using LC-MS/MS .

Advanced Research: Analytical Method Development

Q. Q6. What advanced chromatographic techniques improve quantification in complex matrices?

Methodological Answer:

- Ultra-HPLC (UHPLC) : Use a BEH C18 column (1.7 µm particles) with a mobile phase of 0.1% formic acid in water/acetonitrile for faster separation (≤5 min runtime).

- Tandem MS Detection : Multiple reaction monitoring (MRM) for high sensitivity (LOQ ≤1 ng/mL).

- Matrix Effects : Normalize using deuterated internal standards (e.g., ³Cl-labeled analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.